molecular formula C20H26BrN7O B15014533 4-bromo-2-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

4-bromo-2-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B15014533
M. Wt: 460.4 g/mol
InChI Key: DXODBCMUOZWOJU-HYARGMPZSA-N
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Description

2-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMOPHENOL is a complex organic compound that features a combination of piperidine, triazine, and bromophenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMOPHENOL typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with piperidine under controlled conditions.

    Hydrazine Introduction: The triazine core is then reacted with hydrazine to introduce the hydrazine moiety.

    Bromophenol Coupling: Finally, the hydrazine derivative is coupled with 4-bromophenol under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMOPHENOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenol moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing oxygen or other groups.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMOPHENOL has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its complex structure and functional groups.

    Materials Science: Use in the synthesis of advanced materials, such as polymers and dendrimers, due to its ability to form stable structures.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMOPHENOL involves interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-CHLOROPHENOL: Similar structure but with a chlorine atom instead of bromine.

    2-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-FLUOROPHENOL: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMOPHENOL may confer unique properties, such as enhanced reactivity or specific biological activity, compared to its chlorine or fluorine analogs.

Properties

Molecular Formula

C20H26BrN7O

Molecular Weight

460.4 g/mol

IUPAC Name

4-bromo-2-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C20H26BrN7O/c21-16-7-8-17(29)15(13-16)14-22-26-18-23-19(27-9-3-1-4-10-27)25-20(24-18)28-11-5-2-6-12-28/h7-8,13-14,29H,1-6,9-12H2,(H,23,24,25,26)/b22-14+

InChI Key

DXODBCMUOZWOJU-HYARGMPZSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)N4CCCCC4

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)Br)O)N4CCCCC4

Origin of Product

United States

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